molecular formula C15H22N2 B1492073 2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2098076-86-7

2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole

Cat. No. B1492073
CAS RN: 2098076-86-7
M. Wt: 230.35 g/mol
InChI Key: RJPWPILRMFONAL-UHFFFAOYSA-N
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Description

2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole (BDMOP) is a synthetic organic compound belonging to the pyrrole family. It is a colorless, crystalline solid with a molecular weight of 194.33 g/mol and a melting point of 135-138°C. BDMOP has been extensively studied for its potential use in various applications, including as a synthetic building block for drug discovery and as a biochemical probe for studying enzyme mechanisms.

Scientific Research Applications

Anticancer Activity

Derivatives of pyrrole compounds have shown promising results in cytotoxic activity against cancer cell lines. This suggests that “2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole” could potentially be used in the development of anticancer drugs .

Antibiotic Development

The structure of “2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole” is similar to that of antibiotic natural pyrrolomycins. This indicates a potential for the compound to be used in the synthesis of new antibiotics .

Insecticidal Properties

Based on the structural similarity to insecticidal chlorfenapyr, “2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole” may have applications in developing new insecticides .

Aggregation-Induced Emission Enhancement (AIEE)

Pyrrolo[1,2-a]pyrimidines exhibit AIEE properties. As a related compound, “2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole” could potentially be used in materials science for creating substances with AIEE characteristics .

Organocatalysis

Pyrroles are used in organocatalytic synthesis processes. The compound may find application in catalysis to facilitate various chemical reactions .

Therapeutic Applications

The compound has gained attention for its potential therapeutic applications. While specific uses are not detailed in the search results, its structural features suggest it could be useful in drug development.

properties

IUPAC Name

5-benzyl-2,4-dimethyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-12-15-11-16(2)9-14(15)10-17(12)8-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPWPILRMFONAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN(CC2CN1CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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